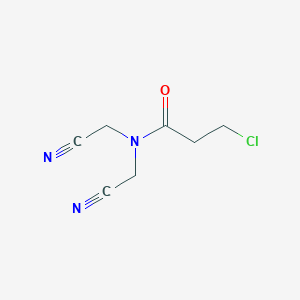

3-chloro-N,N-bis(cyanomethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-chloro-N,N-bis(cyanomethyl)propanamide often involves complex reactions where precision and control over the reaction conditions are paramount. For example, the preparation of bis(cyanamide) and bis(cyanoguanidine) complexes involves reactions with iron(II) chloride, leading to the formation of complexes through specific coordination chemistry. This demonstrates the intricate methods required for the synthesis of such compounds, highlighting the importance of detailed synthetic protocols (Albertin et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-chloro-N-(4-sulfamoylphenethyl)propanamide, has been extensively studied using techniques like X-ray crystallography. These studies reveal detailed information about the atomic arrangement and bond lengths, providing insight into the molecular geometry and the influence of substituents on the overall structure. Such analyses are crucial for understanding the reactivity and properties of the compound (Durgun et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 3-chloro-N,N-bis(cyanomethyl)propanamide and its derivatives can be complex, involving multiple steps and requiring specific conditions for successful outcomes. The study of these reactions helps in understanding the reactivity of the compound and its potential applications. For instance, the cyanation of aryl bromides using specific catalysts showcases the compound's versatility in forming carbon-nitrogen bonds, an essential aspect of organic synthesis (Gerber et al., 2012).

Physical Properties Analysis

The physical properties of 3-chloro-N,N-bis(cyanomethyl)propanamide, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Research involving similar compounds, like the study of vibrational spectroscopic and Hirshfeld surface analysis, provides valuable data on the compound's physical characteristics. These studies help in determining the material's suitability for various applications, including its potential use in material science and engineering (Polat et al., 2019).

Chemical Properties Analysis

Understanding the chemical properties of 3-chloro-N,N-bis(cyanomethyl)propanamide is crucial for its application in synthesis and material development. Studies focusing on the compound's reactivity, stability under different conditions, and interaction with other chemicals are essential for expanding its use in various chemical processes. For example, the synthesis and characterization of dimeric chromium(III) complexes offer insights into the coordination chemistry and reactivity patterns of related compounds (Fischer et al., 1984).

Scientific Research Applications

Synthesis of Complex Compounds :

- 3-chloro-N,N-bis(cyanomethyl)propanamide has been utilized in the synthesis of complex compounds such as diethylcyanamide and cyanoguanidine complexes of iridium. These complexes have been characterized by spectroscopy and X-ray crystal structure determination, indicating the compound's usefulness in forming structurally complex and diverse materials (Albertin, Antoniutti, & Castro, 2018).

Reactions with Nucleophiles :

- Research on the reactivity of 3-chloro-N,N-bis(cyanomethyl)propanamide with various nucleophiles has been conducted, showing its ability to undergo chemical transformations. These studies are essential for understanding the compound's behavior under different chemical conditions and for the synthesis of new chemical entities (Carrington, Clarke, & Scrowston, 1971).

High Nitrogen Chemistry :

- In the field of high nitrogen chemistry, the compound has been used in synthesizing materials like N,N-bis(4,5-dicyano-1-methyl-2-imidazolyl)cyanamide, demonstrating its utility in creating nitrogen-rich compounds. Such compounds have potential applications in various fields, including materials science (Subrayan & Rasmussen, 1999).

Synthesis of Iron Triad Complexes :

- The compound has been used in the preparation of bis(cyanamide) and bis(cyanoguanidine) complexes of the iron triad, showcasing its role in the synthesis of metal complexes. These complexes have been studied for their reactivity and structural properties, contributing to inorganic chemistry and coordination chemistry research (Albertin, Antoniutti, Caia, & Castro, 2014).

Characterization of Mononuclear Iron(III) Complexes :

- The compound is involved in the synthesis and characterization of mononuclear iron(III) complexes. These studies provide insights into the coordination chemistry of iron and the role of various ligands in modifying the properties of iron complexes (Carvalho et al., 2006).

properties

IUPAC Name |

3-chloro-N,N-bis(cyanomethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-2-1-7(12)11(5-3-9)6-4-10/h1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLQUICBQCSOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)N(CC#N)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N,N-bis(cyanomethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488056.png)

![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)

![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol](/img/structure/B2488060.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2488064.png)

![Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2488065.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)